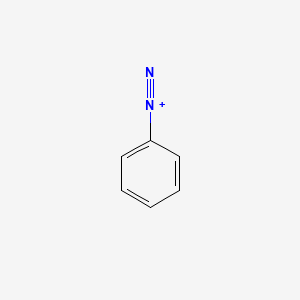

Benzenediazonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenediazonium is the aromatic diazonium ion formed from diazotisation of aniline. It has a role as a hapten.

Applications De Recherche Scientifique

Chemical Synthesis

Azo Coupling Reactions

Benzenediazonium salts are primarily used in azo coupling reactions to synthesize azo compounds, which are important dyes and pigments. The reaction involves the electrophilic substitution of a diazonium ion onto an electron-rich aromatic compound.

Case Study: Azo-Coupling with Electron-Rich Aromatics

A recent study demonstrated the reaction between various benzene derivatives and p-substituted this compound tetrafluoroborates, yielding high yields of azo-coupling products under mild conditions. The mechanistic insights were gathered using 1H-NMR spectroscopy, confirming the formation of distinct products based on the structure of the reactants .

| Reactants | Products | Yield (%) |

|---|---|---|

| Benzene + p-Nitrothis compound | Azo compound | 85% |

| Toluene + p-Chlorothis compound | Azo compound | 90% |

| Anisole + p-Methoxythis compound | Azo compound | 75% |

Bioconjugation and Protein Modification

This compound ions have been explored as covalent probes for bioconjugation due to their ability to selectively modify proteins at tyrosine residues. This application is crucial for studying protein functions and interactions in biological systems.

Case Study: Intracellular Delivery of Benzene Diazonium Ions

A study focused on developing a method for the intracellular delivery of benzene diazonium ions to investigate protein phosphorylation states. The results showed that these ions could increase global tyrosine phosphorylation levels within cells, providing insights into cellular signaling pathways .

Carcinogenic Studies

This compound compounds have been implicated in carcinogenesis, particularly through metabolic activation pathways involving cytochrome P-450 enzymes.

Case Study: Tumor Induction in Mice

Research involving the administration of this compound sulfate to mice revealed a significant increase in tumor incidence among treated groups compared to controls. The tumors were classified as fibrosarcomas and rhabdomyosarcomas, highlighting the potential health risks associated with exposure to these compounds .

Surface Functionalization

This compound salts are also utilized for surface modification in materials science, particularly in creating functionalized surfaces for sensors and electronic devices.

Case Study: Electrochemical Reduction for Surface Functionalization

A protocol was developed for the electrochemical reduction of this compound hexafluorophosphate monolayers, resulting in high-density surface-bound diazonium groups. These modified surfaces exhibited enhanced reactivity with electron-rich aromatic compounds, making them suitable for applications in electrochemistry .

Environmental Applications

Research has shown that this compound ions can be used as probes to study environmental pollutants and their interactions with biological systems.

Case Study: Pollutant Interaction Studies

Studies have explored the reactivity of this compound ions with various environmental contaminants, providing insights into their behavior and potential toxicity in aquatic ecosystems .

Propriétés

Numéro CAS |

2684-02-8 |

|---|---|

Formule moléculaire |

C6H5N2+ |

Poids moléculaire |

105.12 g/mol |

Nom IUPAC |

benzenediazonium |

InChI |

InChI=1S/C6H5N2/c7-8-6-4-2-1-3-5-6/h1-5H/q+1 |

Clé InChI |

CIZVQWNPBGYCGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[N+]#N |

SMILES canonique |

C1=CC=C(C=C1)[N+]#N |

Key on ui other cas no. |

2684-02-8 |

Numéros CAS associés |

100-34-5 (chloride) 369-57-3 (tetrafluoroborate(-1)) 369-58-4 (hexafluorophosphate(-1)) 619-97-6 (nitrate) 36211-73-1 (sulfate[1:1]) 68596-95-2 (tri-iodide) |

Synonymes |

enzenediazonium benzenediazonium chloride benzenediazonium hexafluorophosphate (-1) benzenediazonium ion benzenediazonium nitrate benzenediazonium sulfate (1:1) benzenediazonium sulfate (2:1) benzenediazonium tetrafluoroborate benzenediazonium tetrafluoroborate (-1) benzenediazonium tri-iodide phenyldiazonium compounds |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.